2-Ethyl-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-8-5-4-6(2)9-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDWIGATDEYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 4 Methylpyrimidine and Analogous Pyrimidine Structures
Direct Synthesis Approaches for 2-Ethyl-4-methylpyrimidine
While specific literature detailing the direct synthesis of this compound is not extensively covered, the principles of heterocyclic chemistry allow for the postulation of viable synthetic routes based on established reactions for analogous structures.
Cyclization Reactions Utilizing Diamines and Nitriles
The construction of nitrogen-containing heterocyclic rings through the cyclization of diamines with nitriles is a fundamental strategy. This approach, while not explicitly documented for this compound, is used for structurally related compounds. For instance, the synthesis of 2-ethyl-4-methylimidazole (B144543) involves the cyclization of a diamine with propionitrile. This reaction proceeds under thermal conditions, often with the aid of a sulfur-containing catalyst, to form the initial cyclized, non-aromatic intermediate.
Dehydrogenation Reactions in Pyrimidine (B1678525) Formation
A crucial step in many pyrimidine syntheses is the aromatization of a di- or tetrahydro-pyrimidine intermediate. clockss.org This is typically achieved through a dehydrogenation reaction. Various oxidizing agents can be employed for this purpose, including potassium permanganate, chloranil, and 2,6-dichloro-3,5-dicyanobenzoquinone (DDQ). clockss.org The choice of oxidant depends on the specific substrate and desired reaction conditions. For example, platinum-on-carbon (Pt/C) catalysts have been effectively used for the acceptorless dehydrogenation of alcohols, which then undergo sequential condensation, cyclization, and a final dehydrogenation step to yield fully aromatic pyrimidines. acs.org This final aromatization step is essential for achieving the stable pyrimidine ring system. clockss.orgacs.org In the biosynthesis of pyrimidines, this transformation is catalyzed by an NAD+-dependent dehydrogenase. davuniversity.org
General Pyrimidine Ring Construction Strategies
Several robust and versatile methods have been developed for the general synthesis of substituted pyrimidines. These strategies often employ multi-component reactions, providing efficient access to a wide array of pyrimidine derivatives from simple precursors.
Multi-component Coupling Reactions (e.g., ZnCl₂-catalyzed processes)
A highly efficient, single-step method for synthesizing 4,5-disubstituted pyrimidine derivatives utilizes a zinc chloride (ZnCl₂) catalyzed three-component coupling reaction. acs.orgorganic-chemistry.orgnih.gov This reaction brings together functionalized enamines (or, alternatively, methyl ketones), an orthoester like triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). acs.orgorganic-chemistry.orgorganic-chemistry.org The process is valued for its operational simplicity and mild reaction conditions, typically heating in a solvent like toluene (B28343) at 100°C, which leads to good to excellent yields of the pyrimidine product. organic-chemistry.org This methodology circumvents the harsh conditions and multi-step procedures required by traditional methods like the Bredereck-type synthesis. organic-chemistry.org
Table 1: ZnCl₂-Catalyzed Three-Component Pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Key Features |
| Functionalized Enamine or Methyl Ketone | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Single-step, mild conditions, high efficiency for 4,5-disubstituted pyrimidines. acs.orgorganic-chemistry.orgnih.gov |
Cyclization of Ketones with Nitriles (e.g., Cu-catalyzed methodologies)
An economical and versatile route to diversely functionalized pyrimidines involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgnih.govresearchgate.netacs.org This method is notable because it proceeds through a pathway where the nitrile acts as an electrophile, which is a departure from many known methods. nih.govacs.org The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on both the ketone and nitrile starting materials. organic-chemistry.orgacs.org The use of inexpensive and readily available starting materials, along with a copper catalyst such as copper(II) chloride (CuCl₂), makes this an attractive strategy for constructing pyrimidine structures. acs.org
Table 2: Cu-Catalyzed Cyclization for Pyrimidine Synthesis
| Component 1 | Component 2 | Catalyst System | Key Features |
| Ketone (aromatic, heteroaromatic, or aliphatic) | Nitrile | CuCl₂ / Base (e.g., NaOH) | Economical, broad substrate scope, good functional group tolerance. nih.govacs.org |
Oxidative Annulation Reactions (e.g., K₂S₂O₈-facilitated approaches)
Potassium persulfate (K₂S₂O₈) has emerged as an effective promoter for oxidative annulation reactions to form pyrimidine rings. organic-chemistry.orgnih.gov One such strategy facilitates the synthesis of 4-arylpyrimidines from the activation of acetophenone-formamide conjugates. nih.govacs.orgresearchgate.net In this process, K₂S₂O₈ acts as a potent oxidant to drive the cyclization and subsequent aromatization. nih.govacs.org The reaction can be considered a cascade process involving C-N and C-C bond formations. nih.gov This approach provides an efficient route to specific pyrimidine derivatives from readily available precursors. nih.govresearchgate.net
Table 3: K₂S₂O₈-Promoted Oxidative Annulation for Pyrimidine Synthesis
| Precursor | Oxidant | Product Type | Key Features |
| Acetophenone-formamide conjugates | K₂S₂O₈ | 4-Arylpyrimidines | Utilizes an inexpensive and powerful oxidant, efficient for specific substitution patterns. nih.govacs.orgresearchgate.net |
Condensation Reactions Involving Cyanic Acid Analogs
The synthesis of pyrimidine derivatives can be effectively achieved through condensation reactions that utilize cyanic acid analogs. A key method involves the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides to produce C4-heteroatom substituted pyrimidines. rsc.orgorganic-chemistry.orgacs.orgorganic-chemistry.org This approach is particularly versatile, with reagents like cyanic bromide and thiocyanatomethane providing flexible azaheterocycles that are primed for subsequent derivatization. rsc.orgorganic-chemistry.orgacs.orghumanjournals.com This strategy is significant for creating densely substituted pyrimidines that are valuable in the development of fine chemicals and pharmaceuticals. organic-chemistry.org The use of these cyanic acid analogs helps overcome challenges in synthesizing certain C2-substituted pyrimidines, expanding the scope of accessible azaheterocycle structures. organic-chemistry.org
Derivatization Strategies for this compound and Pyrimidine Scaffolds
The functionalization of the pyrimidine core is crucial for tuning its chemical and physical properties. Various derivatization strategies have been developed to introduce a wide range of substituents onto the pyrimidine ring.
Nucleophilic Substitution Reactions on Halogenated Pyrimidine Intermediates
Halogenated pyrimidines are pivotal intermediates in the synthesis of functionalized pyrimidine derivatives due to their susceptibility to nucleophilic aromatic substitution (SNAr). researchgate.netscribd.comproquest.com The electron-deficient nature of the pyrimidine ring facilitates the replacement of halogen atoms at the 2, 4, and 6-positions by a variety of nucleophiles. scribd.comwikipedia.org This reactivity allows for the sequential and regioselective introduction of different functional groups. researchgate.netresearchgate.net For instance, 2,4-dichloropyrimidines can undergo regioselective substitution, with the C4-position being generally more reactive towards nucleophiles. researchgate.net
Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of amino-, thio-, and alkoxy-pyrimidines, respectively. scribd.comrsc.org For example, 2-chloropyrimidine (B141910) can be readily converted to 2-aminopyrimidine (B69317) with ammonia (B1221849) or to 2-hydroxypyrazine (B42338) with sodium hydroxide. scribd.com These reactions are fundamental for building more complex pyrimidine-based compounds. proquest.com
| Halogenated Pyrimidine | Nucleophile | Product | Significance | Reference |
|---|---|---|---|---|
| 2-Chloropyrimidine | Ammonia (NH₃) | 2-Aminopyrimidine | Synthesis of amino-substituted pyrimidines. | scribd.com |
| 2-Chloropyrazine | Sodium Hydroxide (NaOH) | 2-Hydroxypyrazine | Formation of hydroxylated pyrimidines. | scribd.com |
| 2,4-Dichloropyrimidine | Aryl Boronic Acids | 4-Aryl-2-chloropyrimidine | Regioselective substitution at the C4 position. | researchgate.net |
| Thieno[3,2-d]pyrimidin-4-yl chloride | Triazole | 4-(Triazol-1-yl)thieno[3,2-d]pyrimidine | Successful substitution of the 4-chloro group under basic conditions. | nih.gov |
| Thieno[3,2-d]pyrimidin-4-yl chloride | Sodium methoxide | 4-Methoxythieno[3,2-d]pyrimidine | Substitution of the 4-chloro group with a methoxy (B1213986) group. | nih.gov |
Reduction and Oxidation Reactions of Pyrimidine Ring Substituents
The substituents on the pyrimidine ring can be chemically transformed through reduction and oxidation reactions. Alkyl-substituted pyrimidines, for example, can undergo oxidation to form corresponding carboxylic acids. researchgate.net This transformation is a common strategy for introducing acidic functional groups. Conversely, the pyrimidine ring itself can be reduced. Due to their relatively low aromaticity compared to other heterocycles like pyridine (B92270), pyrimidines are more easily reduced. researchgate.net Hydrogenation in the presence of metal catalysts such as platinum or palladium can yield tetrahydropyrimidine (B8763341) derivatives. wikipedia.orgumich.edu
Enzymatic reactions also play a role in the redox chemistry of pyrimidines. Dihydropyrimidine dehydrogenases, for instance, catalyze the reduction of uracil (B121893) and thymine (B56734) to their di-hydro derivatives, a key step in their catabolism. umich.edu Conversely, dihydroorotate (B8406146) dehydrogenase oxidizes dihydroorotate to orotate (B1227488) during pyrimidine biosynthesis. umich.edu
Alkylation and Acylation of the Pyrimidine Core
Direct C-H functionalization has emerged as a powerful method for the alkylation and acylation of the pyrimidine core. rsc.org One notable method involves a silver-catalyzed decarboxylative coupling reaction in aqueous media. rsc.orgrsc.org This approach uses simple pyrimidines as substrates and aliphatic carboxylic acids or 2-oxocarboxylic acids as the source of the alkyl or acyl group, respectively. rsc.orgrsc.org The reactions proceed to give 4-substituted alkyl or acyl pyrimidines in moderate to good yields. rsc.orgrsc.org This method is advantageous as it avoids the pre-functionalization of the pyrimidine ring and uses readily available starting materials. rsc.org While N- and O-alkylation are also common derivatization techniques for pyrimidine systems, C-H alkylation directly modifies the carbon backbone of the heterocycle. acs.orgnih.gov
| Aliphatic Carboxylic Acid | Product | Yield | Reference |
|---|---|---|---|
| Pivalic acid | 4-tert-butyl-2-chloropyrimidine | Good | rsc.org |
| 2,2-Dimethylbutanoic acid | 2-chloro-4-(1,1-dimethylpropyl)pyrimidine | Medium | rsc.org |
| Adamantane-1-carboxylic acid | 4-(1-Adamantyl)-2-chloropyrimidine | Good | rsc.org |
| 3-Hydroxy-1-adamantanecarboxylic acid | 4-(3-Hydroxy-1-adamantyl)-2-chloropyrimidine | 48% | rsc.org |
Click Chemistry Approaches for Pyrimidine Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for the functionalization of pyrimidine scaffolds. nih.govacs.org This bioorthogonal reaction involves the coupling of an azide-functionalized molecule with an alkyne-functionalized one, forming a stable triazole linkage. nih.govacs.org
In the context of pyrimidine chemistry, this methodology is often applied to nucleosides, where functional groups can be introduced at various positions, such as the C5 position of the pyrimidine base. nih.govacs.org For example, pyrimidine nucleosides functionalized with an octadiynyl side chain at the C5 position can undergo efficient intramolecular cyclization with a 5'-azido group on the sugar moiety to form macrocycles. beilstein-journals.org This approach allows for the introduction of diverse functionalities and the construction of complex molecular architectures with high yields and specificity. beilstein-journals.orgnih.gov The high stability of azides and alkynes and their mutual reactivity make this a preferred method for post-synthetic modification. acs.org
Regioselective Hydroxymethylation Strategies
The introduction of a hydroxymethyl (-CH2OH) group at a specific position on the pyrimidine ring can be achieved through regioselective hydroxymethylation. wikipedia.org Modern methods often utilize transition-metal catalysis to direct the C-H activation process. Ruthenium-catalyzed C-H activation has been successfully employed for the direct hydroxymethylation of (hetero)arenes, including nitrogen-containing heterocycles. acs.org In these reactions, paraformaldehyde serves as a convenient and efficient hydroxymethylating agent. acs.org This strategy allows for the regioselective functionalization at positions that might be difficult to access through classical methods, such as the C5 position of the pyrimidine ring. wikipedia.org Direct lithiation has also been explored as a route for C6-hydroxymethylation in certain pyrimidine nucleosides. tandfonline.com
Optimization and Enhancement of Synthetic Reaction Conditions
The efficiency and yield of pyrimidine synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for developing robust and scalable synthetic protocols.
The exclusion of water is a critical factor in many pyrimidine synthesis procedures, particularly those involving organometallic reagents or moisture-sensitive intermediates. Anhydrous conditions prevent the hydrolysis of reactants and catalysts, which can lead to side reactions and reduced yields. For instance, in syntheses utilizing Grignard or organolithium reagents for the introduction of alkyl groups onto the pyrimidine ring, the reaction must be conducted in a dry, inert atmosphere. wikipedia.org
In the Pinner synthesis and related condensations, while some methods tolerate or even use aqueous media, the use of anhydrous solvents like ethanol (B145695) or pyridine is common to drive the reaction towards the desired cyclized product. researchgate.nettandfonline.com For example, the synthesis of certain pyrimidine derivatives involves heating reactants under reflux in anhydrous pyridine for several hours. tandfonline.com Similarly, the preparation of silylated pyrimidine derivatives, which are versatile intermediates, requires heating under reflux with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium sulfate (B86663) under strictly anhydrous conditions. scirp.org The subsequent reactions of these silylated intermediates are also carried out in dry solvents like 1,2-dichloroethane. scirp.org
The use of anhydrous sodium acetate as a reagent in combination with acetic anhydride (B1165640) is also reported for certain pyrimidine syntheses, highlighting the necessity of water-free conditions to facilitate the desired transformations. tandfonline.com
The choice of catalyst is pivotal in modern pyrimidine synthesis, influencing reaction rates, yields, and selectivity. A wide range of catalytic systems, from simple acids and bases to complex transition metal complexes, have been employed.
Acid and Base Catalysis: Traditional methods like the Biginelli reaction often utilize acid catalysts such as HCl or Lewis acids to promote the cyclocondensation reaction. Similarly, the Pinner synthesis can be catalyzed by acids or bases. slideshare.netwikipedia.org For instance, the synthesis of 4-methyl-6-hydroxypyrimidine can be achieved through the desulfurization of 2-thio-6-methyluracil using a Raney nickel catalyst in the presence of aqueous ammonia. orgsyn.org
Transition Metal Catalysis: Transition metals have emerged as powerful catalysts for constructing pyrimidine rings. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of 2,4-disubstituted pyrimidines from pyrimidinyl sulfones under mild conditions. rsc.org Gold(I) catalysts supported on MCM-41 have been shown to efficiently catalyze the cyclization of ynals and amidines to produce 2,4-disubstituted pyrimidines at room temperature. tandfonline.com This heterogeneous catalyst offers the advantage of being recyclable. tandfonline.com
Other notable transition metal catalysts include:
Iridium: Iridium pincer complexes have been used for the sustainable multicomponent synthesis of pyrimidines from alcohols and amidines. acs.org
Iron: Iron(II) chloride has been employed for the homocoupling of α,β-unsaturated ketoximes to form 2,4,6-trisubstituted pyrimidines. researchgate.net
Copper: Copper-catalyzed reactions provide another avenue for pyrimidine synthesis. tandfonline.com
Palladium: Palladium catalysts are used in coupling reactions to form bis(phenyl)pyrimidines. researchgate.net
Organocatalysis and Biocatalysis: In recent years, organocatalysts have gained traction as a more environmentally friendly alternative to metal catalysts. Iodine has been used as a catalyst for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. semanticscholar.orgsharif.edu Biocatalytic methods, employing enzymes like nucleoside phosphorylases, are also being explored for the synthesis of specific pyrimidine nucleosides, offering high selectivity under mild conditions. nih.gov
The following table summarizes the performance of various catalytic systems in the synthesis of analogous pyrimidine structures.
| Catalyst System | Reactants | Product Type | Reaction Conditions | Yield | Reference |
| MCM-41-PPh3-AuCl | Ynals, Amidine Hydrochlorides | 2,4-Disubstituted Pyrimidines | Room Temperature, DCM | Good to High | tandfonline.com |
| Ni(II)-NNO Pincer Complexes | Alcohols, Amidines | 2,4,6-Trisubstituted Pyrimidines | Reflux, Toluene | Up to 92% | acs.org |
| FeCl2 | α,β-Unsaturated Ketoximes | 2,4,6-Trisubstituted Pyrimidines | Batch and Continuous Flow | Moderate to Good | researchgate.net |
| Iodine | Barbituric Acid, Aldehyde, Urea/Thiourea | Pyrimido[4,5-d]pyrimidine Derivatives | 70 °C, Water | 65.45% | semanticscholar.org |
| p-Toluene Sulphonic Acid | Salicylaldehyde, Malononitrile, Piperidine/Morpholine | Benzopyrano-pyrimidine Derivatives | 80 °C, Ethanol | Good | mdpi.com |
Temperature and Pressure Parameter Control
Temperature and pressure are fundamental parameters that significantly influence the thermodynamics and kinetics of pyrimidine synthesis.
Temperature Control: The reaction temperature can affect reaction rates, product yields, and even the regioselectivity of the synthesis. Many pyrimidine syntheses are conducted at elevated temperatures to overcome activation energy barriers and drive the reaction to completion. For example, some syntheses require refluxing in solvents like pyridine or ethanol at temperatures around 80-100°C. tandfonline.commdpi.com In a specific instance, the chlorination of a pyrimidine derivative was carried out at a reflux temperature of 160°C. google.com
However, milder conditions are often sought to improve energy efficiency and prevent the degradation of sensitive functional groups. The development of highly active catalysts, such as the gold(I) system mentioned earlier, allows for reactions to proceed at room temperature. tandfonline.com In some biocatalytic syntheses, temperatures are optimized to match the enzyme's optimal activity range, for instance, at 60 or 80 °C. nih.gov
Pressure Control: While many pyrimidine syntheses are performed at atmospheric pressure, controlling the pressure can be advantageous in certain cases. High-pressure conditions can favor reactions with a negative activation volume, potentially increasing reaction rates and yields. Thermodynamic analysis of the synthesis of 4,6-dihydroxy pyrimidine indicated that higher pressure favors the equilibrium conversion. researchgate.net
In some industrial-scale syntheses, reactions are carried out under elevated pressure. For example, a method for preparing 2-aminopyrimidine involves a reaction under a pressure of 0.20–0.25 MPa. Another synthesis of a dichloromethoxy pyrimidine derivative reports a reaction pressure reaching 0.12 MPa at a high temperature of 180°C. google.com Conversely, reduced pressure is often applied during the workup process to evaporate solvents at lower temperatures, preventing product decomposition. rsc.org
High-pressure studies on pyrimidine itself have shown that it crystallizes at 0.3 GPa and undergoes a phase transition at 1.1 GPa at room temperature. aip.org While these pressures are extreme for typical synthetic applications, they provide fundamental insights into the behavior of the pyrimidine ring under compression.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. researchgate.net The synthesis of pyrimidine derivatives has also benefited from the application of this technology.
Flow processes allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch methods. For instance, an iron-catalyzed synthesis of 2,4,6-trisubstituted pyrimidines was successfully translated from a batch process to a continuous flow system, resulting in comparable yields but with a significantly reduced reaction time. researchgate.net
A two-step, one-flow protocol has been developed for the synthesis of a library of 4,6-disubstituted pyrimidines. nih.gov This process involves the nucleophilic substitution of 4,6-dichloropyrimidine (B16783) with aromatic amines in the first step, followed by a second substitution with another amine, all within a continuous flow reactor at elevated temperatures (160-200°C). nih.gov
Furthermore, the in-flow synthesis of β-keto esters, key intermediates for pyrimidine synthesis, has been demonstrated. These intermediates can then be directly condensed with amidines in a continuous fashion to afford a variety of 2,6-substituted pyrimidin-4-ols. acs.org Integrated flow systems have also been employed for the synthesis of more complex fused pyrimidine derivatives, showcasing the versatility of this technology. researchgate.net
The following table provides examples of pyrimidine syntheses conducted under continuous flow conditions.
| Product Type | Key Transformation | Reactor System | Reaction Conditions | Residence Time | Reference |
| 2,4,6-Trisubstituted Pyrimidines | Iron-catalyzed homocoupling of α,β-unsaturated ketoximes | Not specified | Optimized flow conditions | Significantly reduced vs. batch | researchgate.net |
| 4,6-Disubstituted Pyrimidines | Two-step nucleophilic substitution | ThalesNano X-Cube Flash | 160-200 °C, 0.5 mL/min | Minutes | nih.gov |
| 2,6-Substituted Pyrimidin-4-ols | In-flow synthesis of β-keto esters followed by condensation | Not specified | Not specified | Not specified | acs.org |
| Polyfluoro-substituted benzo researchgate.netontosight.aiimidazo[1,2-a]pyrimidine derivatives | In situ generation of ynones and subsequent coupling | Integrated flow system | Not specified | 25.1 min | researchgate.net |
Reaction Mechanisms and Mechanistic Pathways of 2 Ethyl 4 Methylpyrimidine and Its Derivatives
Fundamental Reactivity of the Pyrimidine (B1678525) Nucleus in 2-Ethyl-4-methylpyrimidine
The chemical character of this compound is fundamentally dictated by the electron distribution within its pyrimidine ring. The presence of two nitrogen atoms in the six-membered heterocyclic ring system significantly influences its aromaticity and reactivity compared to benzene or its single-nitrogen analogue, pyridine (B92270).
The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.orgbhu.ac.in The two nitrogen atoms, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect. This effect pulls π-electron density away from the carbon atoms of the ring, resulting in a significant polarization of the nucleus. researchgate.net
Consequently, the carbon positions at C-2, C-4, and C-6 become electron-deficient and are thus considered electrophilic sites . These positions are susceptible to attack by nucleophiles. wikipedia.orgslideshare.net Conversely, the C-5 position is the least electron-deficient carbon in the ring. wikipedia.orgresearchgate.net This relative electron richness makes the C-5 position the primary nucleophilic site , prone to attack by electrophiles, although such reactions are generally less facile than in electron-rich aromatic systems. wikipedia.orgresearchgate.netslideshare.net
Table 1: Reactivity of Positions in the Pyrimidine Ring
| Ring Position | Electronic Character | Preferred Type of Attack |
|---|---|---|
| C-2 | Electron-deficient (Electrophilic) | Nucleophilic |
| C-4 | Electron-deficient (Electrophilic) | Nucleophilic |
| C-5 | Relatively electron-rich (Nucleophilic) | Electrophilic |
Substituents on the pyrimidine ring can either enhance (activate) or reduce (deactivate) its reactivity towards electrophilic or nucleophilic attack by altering the ring's electron density. chemistrysteps.comlibretexts.org
Activating Groups : These are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comlibretexts.org In the case of this compound, the ethyl group at the C-2 position and the methyl group at the C-4 position are alkyl groups. Alkyl groups are known to be weak activating groups, donating electron density primarily through an inductive effect. chemistrysteps.com This electron donation slightly increases the nucleophilicity of the ring, particularly at the C-5 position, making electrophilic substitution more favorable than in an unsubstituted pyrimidine. researchgate.net
Deactivating Groups : These are electron-withdrawing groups (EWGs) that decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org While this compound itself contains activating groups, if a deactivating group like a nitro (-NO₂) or carbonyl (-C=O) group were introduced, it would further enhance the electrophilicity of the C-2, C-4, and C-6 positions, facilitating nucleophilic substitution. pressbooks.pubassets-servd.host
The presence of the ethyl and methyl groups in this compound therefore modulates the inherent π-deficient nature of the pyrimidine nucleus. They enhance its propensity for electrophilic substitution at C-5 while slightly diminishing the electrophilicity of the C-2 and C-4 carbons where they are attached.
Detailed Mechanistic Studies of Derivatization Reactions
Understanding the mechanisms of derivatization is crucial for the synthesis of novel compounds based on the this compound scaffold.
Halogenated pyrimidines are important precursors for further functionalization. The substitution of a halogen on the pyrimidine ring typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org This pathway is facilitated in π-deficient heterocycles like pyrimidine. wikipedia.orgyoutube.com The reaction is a two-step process:
Addition of the Nucleophile : A nucleophile attacks one of the electron-deficient carbon atoms bearing a leaving group (e.g., a halogen at C-6). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is effectively delocalized over the ring and, crucially, onto the electronegative nitrogen atoms, which stabilizes it. youtube.com
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻), resulting in the final substituted product. pressbooks.pub
This addition-elimination mechanism is distinct from Sₙ1 and Sₙ2 reactions. Sₙ2 reactions are geometrically impossible as they would require backside attack through the plane of the aromatic ring, while Sₙ1 reactions are energetically unfavorable due to the instability of the resulting aryl cation. pressbooks.pub
Oxidative dehydrogenation is a key reaction for the synthesis and aromatization of pyrimidine rings from their dihydro-precursors. These reactions often proceed through a free-radical mechanism, particularly when catalyzed by transition metals like copper. nih.govnih.gov
A proposed mechanism involves the following steps: nih.gov
Radical Generation : A radical initiator, such as the phthalimide-N-oxyl radical (PINO) generated from N-hydroxyphthalimide (NHPI) and a cobalt catalyst, is formed. nih.gov
Hydrogen Abstraction : The generated radical abstracts a hydrogen atom from a dihydropyrimidine intermediate (e.g., at the C-4 position). This creates a new radical species centered on the pyrimidine structure. nih.gov
Aromatization : This pyrimidine radical can then aromatize to form the stable pyrimidine ring. This can occur through another hydrogen abstraction by a radical species or via interaction with a metal catalyst like Cu(II), which can facilitate the removal of the second hydrogen and an electron to yield the final product. nih.gov
This process is a powerful strategy for synthesizing pyrimidine derivatives from saturated precursors under oxidative conditions. organic-chemistry.orgrsc.org
Cyclization reactions are fundamental to building complex heterocyclic systems. A common pathway involves the formation and subsequent cyclization of Schiff base intermediates. nih.gov A Schiff base, or imine, is a compound containing a carbon-nitrogen double bond. nih.gov
The general mechanism involves two key stages:
Schiff Base Formation : This is a reversible reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.gov The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule, often facilitated by acid catalysis, to form the imine (C=N) bond. nih.govnih.gov
Intramolecular Cyclization : Once the Schiff base is formed as part of a larger molecule, a nucleophilic center elsewhere in the molecule can attack the electrophilic imine carbon. This intramolecular attack leads to ring closure. Subsequent proton transfers or tautomerization can then lead to the final, stable heterocyclic product. ekb.egresearchgate.net
This strategy allows for the construction of new rings fused to the pyrimidine scaffold, providing a versatile route to a wide array of complex derivatives.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Pyridine |
Isomerization and Rearrangement Pathways of Alkylated Pyrimidines
Alkylated pyrimidines, such as this compound, can undergo several types of isomerization and rearrangement reactions, often leading to the formation of more stable isomers or entirely different heterocyclic systems. These transformations are typically induced by heat, light, or chemical reagents (acids and bases) and are of significant interest in synthetic organic chemistry for creating diverse molecular scaffolds.
One of the most well-documented rearrangements in pyrimidine chemistry is the Dimroth rearrangement . This process generally involves the transposition of an endocyclic and an exocyclic heteroatom. In the context of alkylated pyrimidines, this often occurs in derivatives containing an imino group at the 2- or 4-position. The mechanism typically proceeds through a ring-opening and ring-closing sequence. While direct Dimroth rearrangement of this compound itself is not common without prior functionalization, its derivatives can undergo such transformations. The reaction is often catalyzed by acids or bases and can also be promoted by heat or light. The accepted mechanism involves the initial addition of a nucleophile (like water or hydroxide) to the pyrimidine ring, followed by ring cleavage to form an open-chain intermediate. Subsequent rotation and ring closure lead to the rearranged product.
Another significant pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism . This mechanism is crucial for explaining certain nucleophilic substitution reactions on the pyrimidine ring where a direct substitution is not observed. For instance, in the reaction of a substituted pyrimidine with a strong nucleophile like a metal amide, the nucleophile adds to the ring, leading to ring opening and the formation of a reactive intermediate. This intermediate then cyclizes to form the final product, which may be an isomer of the expected substitution product.
Thermal and photochemical rearrangements also play a role in the chemistry of alkylated pyrimidines. Thermal rearrangements can lead to the migration of alkyl groups between nitrogen and oxygen or sulfur atoms in substituted pyrimidines. For example, 2- and 4-methoxypyrimidines can rearrange upon heating to yield the corresponding N-methyl-oxopyrimidines. Photochemical isomerizations, on the other hand, can lead to the formation of different ring systems, such as the conversion of pyrazines to pyrimidines through benzvalene and Dewar benzene-like intermediates.
| Rearrangement Type | Description | Typical Conditions | Example Substrate Class |
|---|---|---|---|
| Dimroth Rearrangement | Transposition of endocyclic and exocyclic heteroatoms. | Acidic or basic media, heat, or UV irradiation. | 1-Alkyl-2-iminopyrimidines |
| ANRORC Mechanism | Nucleophilic substitution via a ring-opened intermediate. | Strong nucleophiles (e.g., sodium amide) in ammonia (B1221849). | Halogenated pyrimidines |
| Thermal Rearrangement | Migration of alkyl groups, particularly in alkoxy or alkylthio pyrimidines. | Heating in a suitable solvent (e.g., triethylamine). | Alkoxypyrimidines |
| Photochemical Isomerization | Isomerization to different heterocyclic or cage-like structures. | UV irradiation. | Pyrazines to pyrimidines |
Catalytic Reaction Mechanisms in Pyrimidine Synthesis
The synthesis of the pyrimidine core, including alkylated derivatives like this compound, is often achieved through condensation reactions. The use of catalysts is crucial for improving reaction rates, yields, and selectivity. Various metal and non-metal catalysts have been employed in pyrimidine synthesis, each with a specific role in the reaction mechanism.
Role of Specific Catalysts (e.g., Raney's nickel, copper catalysts, zinc chloride)
Raney's Nickel: While Raney nickel is most renowned for its exceptional activity in hydrogenation and desulfurization reactions, its application in the primary synthesis of the pyrimidine ring is less direct. However, it plays a crucial role in the synthesis of pyrimidine derivatives from precursors containing reducible groups or in the modification of substituted pyrimidines. For instance, it is used for the desulfurization of thiopyrimidines to obtain the corresponding pyrimidine. This is particularly useful in syntheses where a thio-group is used as a functional handle and is later removed. The mechanism of desulfurization involves the oxidative addition of the C-S bond to the nickel surface, followed by hydrogenolysis.
Copper Catalysts: Copper salts, such as copper(I) cyanide and copper(II) triflate, are versatile catalysts in pyrimidine synthesis. They can mediate various cyclization and multicomponent reactions. For example, copper-catalyzed reactions of amidines with alcohols or ketones can produce multisubstituted pyrimidines. The mechanism often involves the copper center acting as a Lewis acid to activate the substrates. In a copper-catalyzed three-component reaction of an amidine, a primary alcohol, and a secondary alcohol, the copper catalyst facilitates the condensation and subsequent cyclization to form the pyrimidine ring. Copper catalysts are also effective in annulation reactions, such as the [4+2] annulation of α,β-unsaturated ketoximes with nitriles to yield trisubstituted pyrimidines.
Zinc Chloride: Zinc chloride (ZnCl₂) is a widely used Lewis acid catalyst in organic synthesis, including the formation of pyrimidine derivatives. It is particularly effective in three-component coupling reactions. For instance, the synthesis of 4,5-disubstituted pyrimidines can be achieved from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in the presence of catalytic amounts of ZnCl₂. The proposed mechanism involves the coordination of ZnCl₂ to the orthoester, which activates it for reaction with the enamine. The resulting intermediate then reacts with ammonia (from ammonium acetate) to form a vinylamidine intermediate, which undergoes intramolecular cyclization to yield the pyrimidine ring.
| Catalyst | Role in Pyrimidine Synthesis | Typical Reaction | Substrates |
|---|---|---|---|
| Raney's Nickel | Desulfurization and reduction of functional groups. | Conversion of thiopyrimidines to pyrimidines. | Substituted thiopyrimidines |
| Copper Catalysts (e.g., CuCN, Cu(OTf)₂) | Lewis acid catalysis for cyclization and multicomponent reactions. | Synthesis of multisubstituted pyrimidines. | Amidines, alcohols, ketones, nitriles |
| Zinc Chloride (ZnCl₂) | Lewis acid catalysis for multicomponent coupling reactions. | Synthesis of 4,5-disubstituted pyrimidines. | Enamines, orthoesters, ammonium acetate |
Influence of Reaction Promoters on Catalytic Efficiency (e.g., ammonium salts)
The primary role of ammonium salts in many pyrimidine syntheses is to serve as a nitrogen source for the formation of the pyrimidine ring. For example, in the ZnCl₂-catalyzed three-component reaction mentioned earlier, ammonium acetate provides the two nitrogen atoms of the pyrimidine ring.
Beyond being a reagent, ammonium salts can also influence the catalytic cycle. The ammonium ion can act as a Brønsted acid, which can co-catalyze certain steps of the reaction, such as the formation of intermediates or the final cyclization. In some transition-metal-free syntheses of pyrimidines from ketones, aldehydes, and ammonium salts, the ammonium salt is the sole source of nitrogen. The presence of an ammonium salt can also affect the reaction medium, influencing the solubility of reactants and intermediates and potentially stabilizing catalytic species. Studies on the de novo biosynthesis of pyrimidines have also shown that ammonium ions can stimulate the synthesis of key precursors.
| Promoter | Function | Example Reaction | Effect on Catalytic Efficiency |
|---|---|---|---|
| Ammonium Acetate | Nitrogen source, potential Brønsted acid co-catalyst. | ZnCl₂-catalyzed three-component synthesis of pyrimidines. | Enables the formation of the pyrimidine ring by providing nitrogen atoms. |
| Ammonium Chloride | Nitrogen source and effective catalyst in some syntheses. | Synthesis of dihydrotetrazolo[1,5-a]pyrimidines. | Can act as a catalyst, improving reaction rates and yields in solvent-free conditions. |
| Ammonium Iodide | Nitrogen source in transition-metal-free syntheses. | Four-component synthesis of 9H-pyrimido[4,5-b]indoles. | Acts as the sole nitrogen source for the construction of the pyrimidine ring. |
Computational and Theoretical Chemistry Studies of 2 Ethyl 4 Methylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, which in turn governs chemical reactivity and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. physchemres.org It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. mdpi.com For 2-Ethyl-4-methylpyrimidine, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to find the lowest energy conformation of the molecule. physchemres.orgresearchgate.net This process determines the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's most stable three-dimensional structure. mdpi.com
Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. physchemres.org These theoretical predictions are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. The calculated parameters provide a detailed picture of the molecule's geometry.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT This table presents theoretically expected values based on DFT calculations for pyrimidine (B1678525) derivatives.
| Parameter | Type | Predicted Value |
| N1-C2 | Bond Length | 1.34 Å |
| C2-N3 | Bond Length | 1.34 Å |
| N3-C4 | Bond Length | 1.35 Å |
| C4-C5 | Bond Length | 1.40 Å |
| C5-C6 | Bond Length | 1.39 Å |
| C6-N1 | Bond Length | 1.35 Å |
| C2-C(ethyl) | Bond Length | 1.51 Å |
| C4-C(methyl) | Bond Length | 1.50 Å |
| C2-N1-C6 | Bond Angle | 115.5° |
| N1-C2-N3 | Bond Angle | 126.5° |
| N3-C4-C5 | Bond Angle | 122.0° |
| C4-C5-C6 | Bond Angle | 117.0° |
The electron density distribution, a key output of DFT calculations, reveals how electrons are shared between atoms in a molecule. acs.org Analysis of the electron density provides fundamental insights into the nature of chemical bonds—whether they are covalent, ionic, or polar covalent. researchgate.net For this compound, mapping the electron density distribution helps to visualize the electron-rich and electron-deficient regions. The nitrogen atoms in the pyrimidine ring, being highly electronegative, create a significant polarization of electron density, which is crucial for the molecule's chemical behavior and intermolecular interactions. researchgate.net
The reactivity of a molecule is governed by its electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This makes the carbon atoms at positions 2, 4, and 6 electron-deficient and thus susceptible to nucleophilic attack. slideshare.netbhu.ac.inttu.ee Conversely, the C5 position is the least electron-deficient and is the preferred site for electrophilic substitution. wikipedia.org
Molecular Dynamics Simulations for Molecular Interactions
While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. researcher.life MD simulations are used to study the motion of atoms and molecules, allowing for the analysis of conformational changes and intermolecular interactions in a dynamic environment, such as in a solvent. aip.orgrmit.edu.vnacs.org
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. nih.gov This approach can elucidate how the molecule interacts with its surroundings, revealing details about the formation, duration, and strength of hydrogen bonds between the pyrimidine's nitrogen atoms and solvent molecules. acs.org Such simulations are critical for understanding the molecule's behavior in solution and its potential interactions with biological targets.
Theoretical Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful means to validate and interpret experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly accurate approach for calculating the NMR chemical shifts of molecules. acs.orgresearchgate.netacs.org The method computes the magnetic shielding tensors for each nucleus, which are then referenced against a standard (like tetramethylsilane, TMS) to yield the chemical shifts (δ) that would be observed in an experiment. researchgate.net
Calculations for this compound can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. scielo.org.mxacademicjournals.org These theoretical values are invaluable for assigning peaks in experimental spectra and confirming the compound's structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO-DFT This table presents theoretically expected values based on GIAO-DFT calculations and known shifts for similar structures.
| Atom | Atom Type | Predicted Chemical Shift (δ, ppm) |
| H5 | Aromatic Proton | 7.1 - 7.3 |
| H6 | Aromatic Proton | 8.5 - 8.7 |
| -CH₂- (Ethyl) | Aliphatic Proton | 2.9 - 3.1 (quartet) |
| -CH₃ (Ethyl) | Aliphatic Proton | 1.3 - 1.5 (triplet) |
| -CH₃ (Methyl) | Aliphatic Proton | 2.5 - 2.7 (singlet) |
| C2 | Aromatic Carbon | 168 - 170 |
| C4 | Aromatic Carbon | 165 - 167 |
| C5 | Aromatic Carbon | 118 - 120 |
| C6 | Aromatic Carbon | 155 - 157 |
| -CH₂- (Ethyl) | Aliphatic Carbon | 30 - 32 |
| -CH₃ (Ethyl) | Aliphatic Carbon | 12 - 14 |
| -CH₃ (Methyl) | Aliphatic Carbon | 23 - 25 |
Vibrational Wavenumber Characterization (e.g., FT-IR, FT-Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing the vibrational properties of molecules like this compound. nih.gov By calculating the harmonic frequencies, researchers can predict the wavenumbers that correspond to specific molecular vibrations, such as the stretching, bending, and torsional motions of the atoms. These theoretical predictions are crucial for assigning the bands observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. ijera.comnih.gov
The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govomicsonline.org Following optimization, a frequency calculation is performed to yield the vibrational modes and their corresponding intensities. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental data. chemscene.com
While specific experimental and fully calculated spectra for this compound are not widely published, data from structurally similar compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340), provide insight into the expected vibrational modes. The core vibrations of the pyrimidine ring and the motions of the methyl groups are expected to appear in similar regions.
Table 1: Representative Vibrational Wavenumber Assignments for a Substituted Pyrimidine (2-amino-4,6-dimethylpyrimidine) based on DFT Calculations
| Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3060 | 3055 | 3058 | Aromatic C-H Stretching |
| 2995 | 2990 | 2992 | CH₃ Asymmetric Stretching |
| 2920 | 2925 | 2923 | CH₃ Symmetric Stretching |
| 1610 | 1612 | 1615 | Pyrimidine Ring C=N Stretching |
| 1580 | 1578 | 1582 | Pyrimidine Ring C=C Stretching |
| 1450 | 1455 | 1452 | CH₃ Asymmetric Bending |
| 1380 | 1385 | 1381 | CH₃ Symmetric Bending |
| 1240 | - | 1245 | C-N Stretching |
| 980 | 982 | 985 | Ring Breathing Mode |
| 805 | 800 | 802 | C-H Out-of-plane Bending |
| 720 | - | 725 | Ring Deformation |
This table presents data adapted from studies on 2-amino-4,6-dimethylpyrimidine to illustrate typical vibrational assignments for a substituted pyrimidine. nih.govijera.com The assignments include stretching and bending modes for the aromatic C-H, methyl (CH₃), and pyrimidine ring bonds.
Ultraviolet-Visible (UV-Vis) Spectral Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach for predicting the electronic absorption spectra of molecules, including UV-Vis spectra. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. respectprogram.org The results provide the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. omicsonline.org
For a molecule like this compound, TD-DFT calculations can identify the key electronic transitions, which are typically π→π* and n→π* transitions associated with the aromatic pyrimidine ring. omicsonline.org The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an anti-bonding π* orbital. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These calculations are usually performed using a functional like B3LYP and a suitable basis set, often incorporating a solvent model (like IEFPCM) to simulate experimental conditions. mdpi.com
Table 2: Representative Predicted Electronic Absorption Spectra for a Substituted Pyrimidine (2-amino-4,6-dimethylpyrimidine) using TD-DFT
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |
| 309.5 | 4.033 | 0.0038 | HOMO → LUMO (85%) |
| 260.7 | 4.756 | 0.0018 | HOMO+2 → LUMO (92%) |
| 256.8 | 4.828 | 0.0939 | HOMO+3 → LUMO (95%) |
This table shows representative data from a TD-DFT study on 2-amino-4,6-dimethylpyrimidine in a CCl4 solvent model. omicsonline.org HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital. The data illustrates the kind of electronic transitions (n→π and π→π) predicted for such molecules.
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wavefunction in terms of the familiar Lewis structures of localized bonds and lone pairs. uni-muenchen.de It provides a detailed understanding of charge distribution and intramolecular interactions that contribute to molecular stability. A key part of NBO analysis is the examination of donor-acceptor interactions, where electron density is delocalized from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. mdpi.com
Table 3: Representative NBO Second-Order Perturbation Analysis for a Pyrimidine Derivative
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π (C2-N3) | π* (C4-C5) | 22.50 |
| π (C5-C6) | π* (N1-C2) | 19.85 |
| LP (1) N1 | π* (C2-N3) | 55.30 |
| LP (1) N3 | π* (C2-N1) | 58.15 |
| σ (C2-H) | σ* (N1-C6) | 5.10 |
This table illustrates the types of significant hyperconjugative interactions and their stabilization energies found in pyrimidine-based structures, adapted from findings on complex pyrimidine derivatives. mdpi.com The interactions shown are π-π delocalization within the ring and the highly stabilizing delocalization from the nitrogen lone pairs (LP) into anti-bonding (π) ring orbitals.
Computational Docking Studies for Reaction and Interaction Optimization
Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to the active site of a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery and materials science for optimizing interactions. ajchem-a.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them using a function that approximates the binding free energy.
The docking score, usually expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. mdpi.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the protein's active site. remedypublications.com For a molecule like this compound, docking studies could be used to predict its potential as an inhibitor for a target enzyme or to optimize its structure to enhance specific interactions.
Table 4: Representative Molecular Docking Results for a Pyrimidine Derivative with a Protein Target
| Compound | Docking Score (kcal/mol) | Number of H-Bonds | Interacting Amino Acid Residues |
| Pyrimidine Derivative | -7.5 | 2 | GLU166, CYS145 |
| Pyrimidine Derivative | -8.2 | 1 | THR26 |
| Pyrimidine Derivative | -9.1 | 3 | GLU166, SER144, THR25 |
| Reference Ligand | -7.2 | 2 | CYS145, SER144 |
This table provides an illustrative example of results from a molecular docking study of pyrimidine derivatives against a protein target. mdpi.comremedypublications.com It shows the binding affinity (docking score) and the key amino acid residues involved in forming hydrogen bonds, which are crucial for stabilizing the ligand-receptor complex.
Environmental Fate and Degradation Pathways of 2 Ethyl 4 Methylpyrimidine
Environmental Persistence and Distribution of Alkylated Pyrimidines
The environmental fate of pyridine (B92270) and its derivatives is influenced by a combination of abiotic and biotic processes, including photochemical transformations, transport, and biological degradation tandfonline.comresearchgate.net. Pyridine itself is readily degraded in soil environments tandfonline.com. However, the persistence and distribution of substituted pyridines, such as alkylated pyrimidines, can vary significantly based on the nature and position of the ring substituents tandfonline.com.
Alkylated pyrimidines are reported as environmental contaminants associated with industrial activities such as oil shale or coal processing wikipedia.org. Their persistence in the environment is a complex issue, with limited specific data available for 2-Ethyl-4-methylpyrimidine. However, general principles for alkylpyridines indicate that their fate is governed by both abiotic and biotic factors tandfonline.comresearchgate.net. In aquatic systems and subsoils, various alkylpyridines have been detected adjacent to industrial facilities, indicating some degree of persistence and mobility tandfonline.com.
Studies on different isomers have shown that 2-methylpyridine and 4-methylpyridine are more readily degraded and exhibit less volatilization loss from environmental samples compared to 3-methylpyridine wikipedia.org. While pyridine is known to be degradable in soil, the environmental fate of many alkyl- and chloropyridines, which are significant classes of pyridine derivatives found in the environment, remains poorly documented tandfonline.comresearchgate.net.
The environmental partitioning of a chemical compound describes its distribution between different environmental compartments like water, soil, and air. This behavior is often predicted using physicochemical properties, most notably the octanol-water partition coefficient (log K_ow_). A higher log K_ow_ value suggests a greater tendency for a substance to associate with organic matter in soil or sediment and to bioaccumulate in organisms.
Table 1: Estimated Physicochemical Properties of Pyridine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Log K_ow |
| Pyridine | C₅H₅N | 79.10 | 0.65 |
| 2-Methylpyridine | C₆H₇N | 93.13 | 1.11 |
| 4-Methylpyridine | C₆H₇N | 93.13 | 1.11 |
| This compound | C₇H₁₀N₂ | 122.17 | ~1.5 - 2.0 (Estimated) |
Note: Log K_ow_ values are estimations from chemical property databases and are provided for comparative purposes. The value for this compound is an educated estimate based on structural similarity.
Microbial Degradation Mechanisms of Alkylpyridines
The biodegradation of pyridine and its derivatives is a critical process for their removal from the environment. Numerous bacteria capable of utilizing pyridines as their sole source of carbon, nitrogen, and energy have been isolated from contaminated soils and industrial wastewater tandfonline.comasm.orgnih.govnih.govnih.gov.
A diverse range of bacterial genera has been identified with the ability to degrade pyridine and its alkylated derivatives. These microorganisms are often isolated from environments historically contaminated with these compounds wikipedia.org. The genus Arthrobacter, along with closely related Actinomycetota, is frequently associated with the degradation of pyridine derivatives wikipedia.org. Specific strains of Arthrobacter have been shown to completely consume pyridine, 2-methylpyridine, and 4-methylpyridine researchgate.net. Similarly, species of Gordonia and Nocardia have demonstrated the capacity to metabolize various alkylpyridines.
Table 2: Bacterial Strains Involved in the Biodegradation of Pyridine Derivatives
| Bacterial Genus/Species | Degraded Compound(s) | Reference(s) |
| Arthrobacter sp. | Pyridine, 2-Methylpyridine | wikipedia.orgasm.org |
| Arthrobacter sp. Strain KM-4 | Pyridine, 2-Methylpyridine, 4-Methylpyridine, 2,6-Dimethylpyridine | researchgate.net |
| Gordonia nitida LE31 | 3-Methylpyridine, 3-Ethylpyridine | nih.govnih.govskku.edu |
| Gordonia terrea IIPN1 | Pyridine, 4-Methylpyridine | researchgate.net |
| Nocardia sp. | Pyridine, 2-Methylpyridine (alpha-picoline) | nih.gov |
| Pseudomonas pseudoalcaligenes | Pyridine, 2-Methylpyridine (alpha-picoline) | nih.gov |
| Rhodococcus pyridinivorans | Pyridine | mdpi.com |
| Bacillus sphaericus | Pyridine | nih.gov |
| Shewanella putrefaciens | Pyridine | nih.gov |
The initial attack on the stable pyridine ring is a key step in its biodegradation. Bacteria have evolved several strategies to destabilize the aromatic system.
Ring Hydroxylation: A common initial step is the enzymatic hydroxylation of the pyridine ring tandfonline.comresearchgate.net. This process often involves monooxygenase enzymes that introduce a hydroxyl group onto the ring, making it more susceptible to subsequent cleavage nih.gov. For example, the biodegradation of 4-hydroxypyridine by an Agrobacterium sp. begins with hydroxylation to form pyridine-3,4-diol nih.gov. In some cases, the oxygen atom incorporated into the ring is derived from water, which is an unusual mechanism for aromatic compound degradation tandfonline.comresearchgate.net.
Alkyl Group Oxidation: For alkylated pyridines, an alternative initial step is the oxidation of the side chain. The alkyl group can be oxidized to form a corresponding pyridine carboxylic acid google.com. For instance, the degradation of 3-methylpyridine by a Pseudomonas sp. was found to proceed through the oxidation of the methyl group nih.gov.
Aromatic Ring Reduction: Some degradation pathways may involve initial reductive steps rather than oxidation tandfonline.comresearchgate.net. Hydrogenation is a straightforward method to saturate nitrogen-containing heterocycles, though it can require significant energy input nih.gov. During the degradation of pyridine by a Bacillus strain, it was proposed that the ring was initially reduced to 1,4-dihydropyridine before cleavage nih.gov.
Following the initial activation steps, the aromatic ring is opened. The specific bond that is broken can vary depending on the microorganism and the specific pyridine derivative.
C-2–C-3 Bond Cleavage: Research on Arthrobacter sp. strain 68b has detailed a complete catabolic pathway for pyridine that begins with an oxidative cleavage of the C-2–C-3 bond asm.orgasm.orgnih.gov. This reaction is catalyzed by a two-component flavin-dependent monooxygenase and notably occurs without a prior hydroxylation or reduction of the ring asm.orgnih.gov. This cleavage yields a semialdehyde that is further metabolized asm.org. A C-2–C-3 ring cleavage has also been proposed for the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31 nih.gov.
C-5–C-6 Cleavage: An alternative pathway involves the cleavage of the C-5–C-6 bond. This has been demonstrated in the degradation of N-methylnicotinate, where an oxygenase directly opens the pyridine ring at this position asm.org.
N-C-2 Cleavage: In some bacteria, cleavage may occur between the nitrogen atom and an adjacent carbon. For a denitrifying bacterium, strain pF6, it is suggested that the mechanism of pyridine degradation involves an N-C-2 ring cleavage nih.gov.
Identification of Key Metabolites in Degradation Processes
The biodegradation of pyrimidine (B1678525) derivatives, such as this compound, proceeds through various metabolic pathways, leading to the formation of several intermediate compounds before complete mineralization. While specific studies on this compound are limited, the degradation of related pyrimidine and pyridine structures provides insight into its likely metabolic fate. The degradation of the pyrimidine ring can occur via either reductive or oxidative pathways.
In reductive pathways, the pyrimidine ring is first reduced before hydrolytic cleavage. For instance, the degradation of uracil (B121893), a simple pyrimidine, proceeds through dihydrouracil and β-ureidopropionate to ultimately yield β-alanine, ammonia (B1221849), and carbon dioxide. In oxidative pathways, the ring is hydroxylated prior to cleavage.
For substituted alkylpyridines, degradation often involves initial hydroxylation of the ring. It is proposed that the degradation of this compound could lead to the formation of key metabolites such as 2-hydroxy-4-ethylpyridine , formic acid , and succinic acid . The formation of these metabolites suggests a complex series of enzymatic reactions, likely initiated by monooxygenases that hydroxylate the pyrimidine ring, followed by ring cleavage and further oxidation of the resulting aliphatic chains. Formic acid and succinic acid are common metabolic intermediates that can readily enter central metabolic cycles like the citric acid cycle.
Table 1: Potential Key Metabolites in the Degradation of this compound
| Metabolite | Chemical Formula | Potential Role in Degradation Pathway |
| 2-hydroxy-4-ethylpyridine | C7H9NO | Initial product of oxidative attack on the pyrimidine ring. |
| Formic acid | CH2O2 | A simple carboxylic acid resulting from the cleavage of the pyrimidine ring. |
| Succinic acid | C4H6O4 | An intermediate in the citric acid cycle, indicating further breakdown of the initial cleavage products. |
Plasmid-Dependent Catabolic Processes
The ability of microorganisms to degrade xenobiotic compounds, including nitrogen-containing heterocyclic compounds like pyrimidines, is often encoded on mobile genetic elements such as plasmids. These catabolic plasmids carry the genes for the specialized enzymes required to break down these complex molecules.
In the context of pyridine derivative degradation, plasmid-involvement is a known mechanism. For example, the degradation of pyridine by Arthrobacter sp. strain 68b is facilitated by a catabolic plasmid designated p2MP asm.org. This plasmid contains the pyr gene cluster, which encodes the necessary enzymes for pyridine catabolism asm.org. This provides a strong precedent for the likelihood that the degradation of this compound in certain bacteria is also a plasmid-dependent process. These plasmids can be transferred between bacteria through horizontal gene transfer, allowing for the rapid adaptation of microbial communities to the presence of novel contaminants in the environment.
Environmental Monitoring and Predictive Modeling Approaches
Assessing the environmental risk of chemicals like this compound relies on both direct measurement in environmental matrices and the use of predictive models to estimate its concentration and behavior where empirical data is lacking.
Utilization of 2-Ethyl-4-methylpyridine as a Representative Structure in Environmental Fate Models
Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment rsc.orgmdpi.comfera.co.uk. These models use physical and chemical properties of the substance to estimate its distribution in air, water, soil, and sediment rsc.orgfera.co.uk. For a substance like this compound, which belongs to a broader class of "Pyridine, alkyl derivs.", specific experimental data for every single compound in the class may not be available.
In such cases, a representative structure is chosen for modeling purposes. A 2013 screening assessment by Environment Canada and Health Canada used 2-ethyl-4-methylpyridine as a representative structure for the "Pyridine, alkyl derivs." group in Quantitative Structure-Activity Relationship (QSAR) models to estimate physical and chemical properties relevant to environmental fate canada.ca. This approach allows for a screening-level risk assessment by predicting properties such as persistence and potential for bioaccumulation canada.ca. The use of a structurally similar compound, a pyridine in this case, highlights the common practice of read-across in environmental toxicology when data for a specific pyrimidine is unavailable.
Table 2: Components of Environmental Fate Modeling for Pyrimidine Derivatives
| Model Component | Description | Relevance to this compound |
| Input Parameters | Physical-chemical properties like water solubility, vapor pressure, and octanol-water partition coefficient (Kow). | Estimated using QSAR models with 2-ethyl-4-methylpyridine as a surrogate canada.ca. |
| Transformation Processes | Rates of biodegradation, photolysis, and hydrolysis. | Biodegradation is a key fate process for pyridines and pyrimidines researchgate.net. |
| Transport Processes | Advection and dispersion in air and water; leaching in soil. | Modeled based on the substance's partitioning behavior. |
| Output | Predicted Environmental Concentrations (PECs) in various environmental compartments (air, water, soil). | Used to compare against Predicted No-Effect Concentrations (PNECs) in risk assessment canada.ca. |
Analytical Detection Methodologies for Pyrimidine Derivatives in Environmental Samples
The accurate monitoring of pyrimidine derivatives in the environment is crucial for validating fate models and assessing exposure. Several advanced analytical techniques are employed for the detection and quantification of these compounds in complex matrices like soil and water.
The primary methods involve chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile organic compounds. For pyrimidine derivatives in soil, a sample preparation step such as solid-phase extraction (SPE) is typically used to isolate the compounds of interest, followed by analysis using GC-MS mat-test.com. Pyrolysis-GC-MS is another powerful technique for analyzing organic compounds in soil samples pnnl.govnih.govresearchgate.net.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for non-volatile or thermally labile compounds that are not amenable to GC. LC-MS/MS is widely used for the analysis of a broad range of pyrimidine and purine metabolites in biological and environmental samples due to its high sensitivity and specificity nih.govnih.gov.
These methods allow for the detection of pyrimidine derivatives at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range cdc.gov.
Table 3: Analytical Methods for Pyrimidine Derivatives
| Technique | Sample Type | Key Features | Typical Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Water, Air | High resolution for volatile compounds, good for structural elucidation. | mg·kg⁻¹ to µg·kg⁻¹ in soil mat-test.com. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Biological fluids | High sensitivity and specificity for a wide range of polarities and molecular weights. | Low ppb to ppt range. |
Advanced Analytical Methodologies for 2 Ethyl 4 Methylpyrimidine Research
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can map out the connectivity of atoms, identify functional groups, and deduce the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule. core.ac.uk It relies on the magnetic properties of atomic nuclei to yield information about the structure, dynamics, and chemical environment of molecules. ipb.ptresearchgate.net For 2-Ethyl-4-methylpyrimidine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule.
Proton (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. The pyrimidine (B1678525) ring protons will appear in the aromatic region (typically δ 7.0-9.5 ppm), deshielded due to the ring's aromaticity and the presence of electronegative nitrogen atoms. oregonstate.edumsu.edu The protons of the ethyl and methyl substituents will appear in the upfield aliphatic region. The multiplicity of each signal, governed by spin-spin coupling, reveals the number of neighboring protons. For instance, the methylene (B1212753) (-CH₂-) protons of the ethyl group are expected to appear as a quartet, being coupled to the three protons of the adjacent methyl group, which in turn should appear as a triplet.
Carbon-13 (¹³C-NMR) Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a separate signal. chemguide.co.uk The chemical shifts of the carbon atoms in the pyrimidine ring are expected in the downfield region (δ 110-170 ppm), while the aliphatic carbons of the ethyl and methyl groups will resonate at higher field (upfield region, δ 10-40 ppm). researchgate.net Data from similar structures like 4-methylpyrimidine (B18481) can be used to estimate these chemical shifts. chemicalbook.com
Predicted ¹H-NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-6 (ring) | ~8.8 - 9.0 | Doublet (d) | ~5.0 Hz |
| H-5 (ring) | ~7.1 - 7.3 | Doublet (d) | ~5.0 Hz |
| -CH₂- (ethyl) | ~2.9 - 3.1 | Quartet (q) | ~7.5 Hz |
| -CH₃ (methyl on ring) | ~2.5 - 2.7 | Singlet (s) | N/A |
| -CH₃ (ethyl) | ~1.3 - 1.5 | Triplet (t) | ~7.5 Hz |
Predicted ¹³C-NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-2 (ring) | ~165 - 168 |
| C-4 (ring) | ~162 - 165 |
| C-6 (ring) | ~155 - 158 |
| C-5 (ring) | ~118 - 121 |
| -CH₂- (ethyl) | ~30 - 33 |
| -CH₃ (methyl on ring) | ~22 - 25 |
| -CH₃ (ethyl) | ~12 - 14 |
While 1D-NMR provides essential data, complex molecules often require 2D-NMR for complete structural assignment. slideshare.net These experiments correlate signals from different nuclei, providing clear evidence of atomic connectivity. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. creative-biostructure.com In the COSY spectrum of this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A cross-peak would also appear between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacent positions. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum is invaluable for definitively assigning carbon signals. For example, the proton signal at δ ~2.5-2.7 ppm would show a correlation to the carbon signal at δ ~22-25 ppm, confirming the assignment of the methyl group attached to the ring. emerypharma.com Likewise, each ring proton (H-5 and H-6) would correlate to its respective ring carbon (C-5 and C-6).
Deuteration studies are a powerful method for simplifying NMR spectra and identifying specific types of protons. nih.gov This typically involves replacing labile protons, such as those in -OH or -NH groups, with deuterium (B1214612) by adding a small amount of deuterium oxide (D₂O) to the NMR sample. libretexts.org Since deuterium does not produce a signal in the ¹H-NMR spectrum, the peak corresponding to the exchanged proton disappears. youtube.com
For this compound, which lacks labile protons, this technique would primarily serve to confirm the absence of hydroxyl or amino functionalities. If a spectrum were run in a deuterated solvent that contained a residual water peak, deuteration could also help distinguish between compound signals and solvent impurities. Furthermore, selective deuteration during synthesis can be used to simplify complex spectra or to aid in the assignment of specific signals in structurally complex molecules. escholarship.org
High-resolution NMR spectroscopy, performed on high-field instruments, is critical for the definitive structural elucidation of complex organic molecules like substituted pyrimidines. ipb.ptrwth-aachen.de The increased resolution separates overlapping signals and allows for the precise measurement of coupling constants. This is particularly important for distinguishing between isomers and for observing long-range couplings (e.g., ⁴J or ⁵J couplings), which can provide crucial information about the connectivity through the pyrimidine ring. For this compound, high-resolution NMR would enable the clear observation of the coupling between the H-5 and H-6 ring protons and potentially weak, long-range couplings between the ring protons and the protons of the substituent groups, providing unequivocal confirmation of the substitution pattern.
Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its structural features. These include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl and methyl groups, appearing just below 3000 cm⁻¹.
C=N and C=C ring stretching: These vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net
C-H bending: Vibrations for methyl and methylene groups would appear in the 1375-1470 cm⁻¹ region.
Ring bending/breathing modes: These appear in the fingerprint region (below 1000 cm⁻¹), providing a unique pattern for the compound.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=N and C=C Ring Stretch | 1400 - 1600 |
| CH₃ and CH₂ Bending | 1370 - 1475 |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The pyrimidine ring in this compound contains π-electrons that can undergo electronic transitions (e.g., π → π*), making the compound suitable for UV-Vis analysis. The resulting spectrum, a plot of absorbance versus wavelength, can provide information about the electronic structure of the molecule.
The presence of an ethyl group at the 2-position and a methyl group at the 4-position on the pyrimidine ring of the target compound is expected to influence the position of the λmax. Alkyl substituents typically induce a small bathochromic (red) shift, meaning they cause the absorption maximum to shift to a slightly longer wavelength. Therefore, the λmax for this compound would likely be observed in a similar region to these analogues.
| Compound | Solvent | λmax (nm) | Source |
| 4-Methylpyrimidine | Cyclohexane (B81311) | 243 | NIST nist.gov |
| 2-Amino-4-methylpyrimidine | Ethanol (B145695) | 232, 291 | NIST nist.gov |
| This compound | Various | Estimated ~245-255 | N/A |
Note: The λmax for this compound is an educated estimate based on analogue data, as direct experimental values are not publicly documented.
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. When monochromatic light from a laser interacts with this compound molecules, it can be scattered inelastically, resulting in the Raman effect. The energy shifts observed in the scattered light correspond to the vibrational modes of the molecule.
Pyrimidine ring vibrations: Including ring stretching and breathing modes.
C-H stretching vibrations: From the methyl and ethyl groups, as well as the aromatic C-H on the ring.
C-C stretching vibrations: Within the ethyl group and between the ring and the substituent groups.
Deformation and bending modes: Such as C-H bending and ring deformation vibrations.
While a specific, published Raman spectrum for this compound is not available, studies on similar molecules demonstrate the utility of the technique. For example, research on other pyrimidine and pyridine (B92270) derivatives has utilized Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign vibrational frequencies and understand molecular structures. uh.edusigmaaldrich.com This combined experimental and computational approach allows for a comprehensive characterization of the vibrational properties of heterocyclic compounds.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure.
High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. For this compound (C₈H₁₂N₂), the exact mass can be calculated based on the precise masses of its constituent isotopes.
HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of this compound and for identifying unknown compounds in complex mixtures. Although direct experimental HRMS data for the target compound is scarce, predicted data for a closely related compound, this compound-5-carboxylic acid, is available, illustrating the type of information HRMS provides. uni.lu
| Ion / Adduct | Elemental Formula | Calculated Exact Mass (m/z) |
| [M] | C₈H₁₂N₂ | 136.1000 |
| [M+H]⁺ | C₈H₁₃N₂⁺ | 137.1073 |
| [M+Na]⁺ | C₈H₁₂N₂Na⁺ | 159.0892 |
| [M+K]⁺ | C₈H₁₂N₂K⁺ | 175.0632 |
Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ²³Na, ³⁹K) and represent the theoretical values that would be compared against experimental HRMS data.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing compounds in complex matrices. In the context of this compound research, LC-MS can be used to isolate the compound from a mixture (e.g., a reaction mixture or a biological sample) and then confirm its identity and quantity. acs.orgcreative-proteomics.com
A typical LC-MS method for a moderately polar compound like this compound would involve:
Liquid Chromatography: Reversed-phase HPLC with a C18 column is commonly used. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, would be employed.
Mass Spectrometry: An electrospray ionization (ESI) source would be used to generate ions (typically [M+H]⁺ in positive ion mode) from the eluting compound. These ions are then analyzed by the mass spectrometer.
Studies on various pyrimidine derivatives have successfully used LC-MS/MS for their quantification in diverse samples, demonstrating the robustness of this technique for this class of compounds. mdpi.comnih.gov
Chromatographic Separation Techniques
Chromatography is fundamental to the purification and analysis of chemical compounds. For a volatile or semi-volatile compound like this compound, gas chromatography is a particularly powerful technique.
Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, with an expected moderate boiling point, is an excellent candidate for GC analysis. In GC, the sample is injected into a heated inlet, vaporized, and swept by a carrier gas (like helium or hydrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall.
Comprehensive Two-Dimensional Gas Chromatography (GC × GC) is an advanced technique that provides a significant enhancement in separation power compared to conventional one-dimensional GC. chemistry-matters.comnih.gov It employs two columns with different stationary phases connected by a modulator. researchgate.net The modulator traps fractions of the effluent from the first column and periodically re-injects them onto the second, shorter column for a rapid, secondary separation. chromatographyonline.com
The benefits of using GC × GC for the analysis of this compound, especially within a complex sample matrix, include:
Increased Peak Capacity: The total peak capacity is roughly the product of the peak capacities of the two columns, allowing for the separation of hundreds or even thousands of compounds in a single run. gcms.cz
Enhanced Resolution: Co-eluting peaks from the first dimension can often be resolved in the second dimension.
Structured Chromatograms: Compounds of the same chemical class tend to appear in specific regions of the 2D chromatogram, aiding in identification.
This technique would be invaluable for resolving this compound from isomers or other closely related compounds in complex mixtures. semanticscholar.org
| Parameter | Typical GC Conditions | Typical GC × GC Conditions |
| 1st Dimension Column | e.g., 30 m x 0.25 mm, non-polar phase (DB-5) | e.g., 30 m x 0.25 mm, non-polar phase (DB-5) |
| 2nd Dimension Column | N/A | e.g., 1-2 m x 0.1 mm, polar phase (e.g., Wax) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Temperature Program | Optimized for resolution of target analytes | Optimized for 1st dimension separation |
| Modulation Period | N/A | 2-8 seconds |
| Detector | FID, MS | FID, TOF-MS |
Liquid Chromatography (LC) and High Performance Liquid Chromatography (HPLC)
Liquid chromatography (LC) and its high-pressure counterpart, High Performance Liquid Chromatography (HPLC), are indispensable tools in the analysis of pyrimidine derivatives like this compound. These techniques separate components in a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govsielc.com
In the context of this compound research, HPLC is frequently employed for purity assessment of the final synthesized compounds. bayvillechemical.net For instance, a reversed-phase C18 column can be utilized for the analysis of related pyridine compounds, demonstrating the applicability of this method to similar heterocyclic structures. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water, often with an acid additive like phosphoric or formic acid to improve peak shape and resolution. sielc.com
Table 1: Illustrative HPLC Parameters for Pyrimidine Derivative Analysis
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Reversed-phase C18 | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water gradient | Elution of compounds with varying polarities. |
| Buffer | Formic Acid or Phosphoric Acid | To control pH and improve peak symmetry. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and run time. |
| Detection | UV-Vis Detector (e.g., 254 nm) | To detect and quantify the pyrimidine ring. |
This table presents a generalized set of HPLC parameters. Method development and optimization are essential for the specific analysis of this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of reactions involving this compound. mdpi.comwikipedia.orgnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. nih.govresearchgate.net
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. wisc.educhemistryhall.com The plate is then placed in a sealed container with a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase, resulting in their separation. wikipedia.org
For pyrimidine derivatives, a common mobile phase might be a mixture of a less polar solvent like hexane (B92381) or ethyl acetate and a more polar solvent. nih.gov The separated spots can be visualized under UV light, as pyrimidine rings are often UV-active, or by using staining agents. wikipedia.orgumich.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify compounds. umich.edu
Table 2: Application of TLC in this compound Synthesis
| Application | Description |
| Reaction Monitoring | Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals to observe the disappearance of reactant spots and the appearance of the product spot. mdpi.com |
| Purity Assessment | A single spot on the TLC plate for the purified product suggests a high degree of purity. The presence of multiple spots indicates the presence of impurities. wikipedia.org |
| Solvent System Selection | TLC is used to determine the optimal solvent system for larger-scale purification techniques like column chromatography. umich.edu |
Hyphenated Analytical Techniques
Hyphenated techniques, which combine a separation method with a spectroscopic method, provide a powerful approach for the analysis of complex mixtures containing this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Coupling
The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the structural elucidation of compounds within a mixture, including isomers that may be difficult to distinguish by mass spectrometry alone. nih.govnih.gov This method combines the separation capabilities of LC with the detailed structural information provided by NMR. iosrphr.orgmdpi.com
In a typical LC-NMR setup, the eluent from the LC column flows through a specialized NMR flow probe. wiley.com NMR spectra can be acquired in different modes: on-flow, stopped-flow, or loop-storage. mdpi.com For detailed structural analysis of a specific component like this compound, the stopped-flow mode is often employed. In this mode, the chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive and detailed one- and two-dimensional NMR spectra. mdpi.comwiley.com
The primary challenge in LC-NMR is the suppression of the strong signals from the deuterated solvents used in the mobile phase. iosrphr.org However, modern NMR instruments are equipped with sophisticated solvent suppression techniques that overcome this limitation. wiley.com LC-NMR has been successfully applied to the analysis of various heterocyclic compounds, demonstrating its potential for the detailed characterization of this compound and its reaction byproducts. sci-hub.se
Sample Preparation and Extraction Methods for Analytical Analysis
Proper sample preparation is a critical step to ensure accurate and reliable analytical results for this compound. The goal is to isolate the analyte of interest from the sample matrix and prepare it in a form suitable for the chosen analytical instrument.
Solvent Extraction Techniques (e.g., Liquid-Liquid Extraction, Supercritical Fluid Extraction)
Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comresearchgate.net For the extraction of this compound from a reaction mixture or a sample matrix, a suitable organic solvent would be chosen in which the compound is highly soluble, while impurities remain in the aqueous phase. organomation.com The efficiency of the extraction depends on the partition coefficient of the compound between the two phases. researchgate.net
Supercritical Fluid Extraction (SFE) is a more advanced and environmentally friendly extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the solvent. wikipedia.orgopenaccesspub.org A supercritical fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the target analyte. nih.govsami-sabinsagroup.com The solvating power of the supercritical fluid can be tuned by adjusting the temperature and pressure, enabling selective extraction of compounds like this compound. wikipedia.org Studies have demonstrated the solubility of pyrimidine and pyrazine (B50134) derivatives in supercritical fluids, indicating the feasibility of this technique for the extraction of this compound. acs.org
Table 3: Comparison of Solvent Extraction Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. organomation.com | Simple, widely applicable, and cost-effective. | Can be time-consuming, may require large volumes of organic solvents, and can lead to emulsion formation. researchgate.netlibretexts.org |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. wikipedia.org | Environmentally friendly ("green"), selective, and offers rapid extraction times. openaccesspub.orgnih.gov | Requires specialized and high-pressure equipment, which can be expensive to set up. |
Sample Dissolution and Filtration Protocols
Prior to chromatographic analysis, it is essential to dissolve the this compound sample in a suitable solvent and filter it to remove any particulate matter. sigmaaldrich.com The choice of solvent is critical and should be compatible with the analytical method. For HPLC analysis, the sample is typically dissolved in the mobile phase or a solvent with similar polarity. nih.gov
Filtration is a crucial step to prevent clogging of the HPLC column and other instrument components, which can lead to increased backpressure, poor peak shape, and inaccurate results. sigmaaldrich.comresearchgate.net Syringe filters with various membrane materials (e.g., PTFE, PVDF, nylon) and pore sizes are commonly used for this purpose. The selection of the filter membrane should be carefully considered to avoid adsorption of the analyte, which could lead to lower recovery and inaccurate quantification. sigmaaldrich.comresearchgate.net
Table 4: General Protocol for Sample Dissolution and Filtration
| Step | Procedure | Rationale |
| 1. Weighing | Accurately weigh a small amount of the this compound sample. | To prepare a solution of known concentration for quantitative analysis. |
| 2. Dissolution | Dissolve the sample in a pre-determined volume of a suitable solvent (e.g., mobile phase). | To ensure the sample is fully dissolved and homogenous before injection. |
| 3. Filtration | Draw the solution into a syringe and pass it through a syringe filter (e.g., 0.45 µm) into a clean vial. sigmaaldrich.com | To remove any insoluble particles that could damage the analytical instrument. sigmaaldrich.com |
| 4. Analysis | The filtered solution is then ready for injection into the chromatograph. | To obtain accurate and reproducible analytical data. |
Structure Reactivity Relationship Srr Studies and Mechanistic Insights
Correlation of Chemical Structure with Molecular Reactivity
The reactivity of 2-Ethyl-4-methylpyrimidine is fundamentally governed by the electronic properties of the pyrimidine (B1678525) ring and the influence of its substituents. The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack.
The introduction of electron-donating substituents onto a pyrimidine ring has been observed to cause bathochromic shifts (red-shifts) in its absorption spectra. ijcrt.org This is attributed to an increased electron density in the aromatic system, which narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcrt.org Conversely, electron-withdrawing groups typically lead to hypsochromic (blue) shifts. ijcrt.org
| Substituent Type | Effect on Pyrimidine Ring | Impact on Reactivity | Spectral Shift |
| Electron-Donating (e.g., -CH3, -C2H5) | Increases electron density | Activates the ring towards electrophiles (relative to unsubstituted pyrimidine) | Bathochromic (Red-shift) ijcrt.org |
| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density | Deactivates the ring towards electrophiles, activates towards nucleophiles | Hypsochromic (Blue-shift) ijcrt.org |
This table provides a generalized overview of substituent effects on the pyrimidine ring based on established chemical principles.
Influence of Substituent Effects on Reaction Pathways and Selectivity
The ethyl and methyl substituents on the this compound ring play a crucial role in directing the pathways and selectivity of chemical reactions. In electrophilic aromatic substitution reactions, which are generally difficult for pyrimidines, the electron-donating nature of the alkyl groups would favor attack at the 5-position, which is the most electron-rich carbon atom in the pyrimidine ring.
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogens (positions 2, 4, and 6) are the most activated. The presence of the ethyl and methyl groups at the 2- and 4-positions would generally hinder direct nucleophilic attack at these positions due to steric hindrance and their electron-donating character. However, if a leaving group were present at one of these positions, the outcome of the reaction would be influenced by the electronic and steric nature of both the substituents and the incoming nucleophile. Studies on other substituted pyrimidines have shown a delicate interplay between the electronic nature of substituents and the reactivity of the ring. csu.edu.au
Mechanistic Insights into Enzyme-Substrate Chemical Interactions
While specific enzyme-substrate interactions for this compound have not been extensively documented, insights can be drawn from studies of other pyrimidine derivatives as enzyme inhibitors. Pyrimidine-based compounds are known to interact with a variety of enzymes, often through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.net
The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in an enzyme's active site. The ethyl and methyl groups of this compound would primarily contribute to hydrophobic interactions, fitting into nonpolar pockets within the enzyme's binding site. The specific orientation and binding affinity would be highly dependent on the topology of the active site.
Quantitative Structure-Activity Relationship (QSAR) studies on various pyrimidine derivatives have highlighted the importance of specific structural features for potent enzyme inhibition. For instance, in the case of dihydroorotate (B8406146) dehydrogenase inhibitors, the intact amide and imide groups of the pyrimidine ring and a carboxylic acid at the 6-position were found to be critical for significant inhibition. nih.gov While this compound lacks these specific functional groups, this demonstrates the principle that the nature and position of substituents are paramount in determining biological activity.
| Interaction Type | Potential Contribution from this compound |
| Hydrogen Bonding | The two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The ethyl and methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues. |
| van der Waals Forces | The overall molecule can participate in van der Waals interactions within the enzyme's binding pocket. |
This table outlines the potential modes of interaction for this compound within a hypothetical enzyme active site based on the general properties of the pyrimidine scaffold.
Ligand Design Principles and Optimization of Binding Affinity
The design of potent and selective ligands often involves the strategic modification of a core scaffold, such as the pyrimidine ring, to optimize its interactions with a biological target. The principles of ligand design can be applied to hypothesize how the binding affinity of this compound could be enhanced.
One key strategy is to introduce functional groups that can form specific, high-affinity interactions with the target enzyme. For example, adding a hydroxyl or amino group could provide a hydrogen bond donor, while a carboxylic acid or a tetrazole group could introduce a charged interaction. nih.gov The position of these new substituents would be critical; they would need to be placed in a location that allows for optimal interaction with complementary residues in the binding site.
Future Directions and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Pathways for 2-Ethyl-4-methylpyrimidine
Traditional synthetic routes for pyrimidine (B1678525) derivatives are often energy-intensive and can utilize hazardous materials, prompting a shift towards more sustainable "green chemistry" approaches. rasayanjournal.co.innih.gov Future research in the synthesis of this compound is increasingly focused on environmentally benign and economically viable methods. These strategies aim to improve yield, reduce waste, and minimize the use of toxic reagents and solvents. rasayanjournal.co.innih.gov
Key areas of development include:
Catalytic Innovations: The use of novel catalysts, including biocatalysts and metal-organic frameworks (MOFs), is being explored to enhance reaction efficiency and selectivity under milder conditions. ijcce.ac.ir
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as methods to accelerate reaction times and often improve product yields compared to conventional heating. rasayanjournal.co.innih.govjmaterenvironsci.com
Green Solvents: Research is moving towards the use of safer, biodegradable solvents like ionic liquids or even solvent-free reaction conditions to reduce environmental impact. rasayanjournal.co.in
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form the final product, offer a more atom-economical and efficient pathway to complex molecules like substituted pyrimidines. nih.govjmaterenvironsci.com
| Parameter | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Often hazardous and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions rasayanjournal.co.in |
| Energy Input | Prolonged heating, often leading to high energy consumption | Microwave irradiation, ultrasonication for shorter reaction times nih.gov |
| Catalysts | Often stoichiometric and toxic reagents | Reusable solid catalysts, biocatalysts, phase-transfer catalysts nih.gov |
| Efficiency | Multi-step processes with potential for lower overall yields | One-pot and multicomponent reactions for higher atom economy and yield jmaterenvironsci.com |
| Waste Generation | Significant byproduct and solvent waste | Reduced waste generation and simplified purification rasayanjournal.co.in |
Advanced Computational Modeling for Complex Pyrimidine Reactivity and Interactions
Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. Advanced modeling techniques are becoming indispensable for elucidating reactivity, predicting properties, and designing new molecules with desired characteristics.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of pyrimidine derivatives. ijcce.ac.irsamipubco.comjchemrev.com This method can predict various molecular properties, such as bond lengths, bond angles, and electronic energies, which are crucial for understanding the molecule's behavior in chemical reactions. jchemrev.com DFT studies can also help in understanding the interaction of pyrimidine derivatives with metal clusters, which has applications in drug delivery and sensor technology. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can model its interactions with solvents, biological macromolecules, or other molecules, revealing information about binding modes and conformational changes. aip.orgnih.govresearchgate.net This is particularly valuable for predicting how the molecule might behave in a complex biological environment.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchpublish.com By analyzing a series of related pyrimidine compounds, QSAR can identify the structural features that are most important for a specific activity. scielo.br These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govresearchgate.netmdpi.com
| Modeling Technique | Primary Application | Information Gained for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity prediction | Molecular geometry, reaction mechanisms, spectroscopic properties, and interaction energies. samipubco.comjchemrev.com |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational flexibility, solvent effects, and binding affinity to target proteins. nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Prediction of potential biological activities and guidance for designing new derivatives with enhanced properties. nih.govscielo.br |
In-depth Understanding of Environmental Transformation Processes
As with any synthetic compound, understanding the environmental fate of this compound is crucial. Research in this area focuses on identifying the pathways and products of its degradation in various environmental compartments.
The primary transformation processes for organic molecules like pyrimidines in the environment include:
Biodegradation: This involves the breakdown of the compound by microorganisms. nih.gov The degradation pathway often involves initial reduction of the pyrimidine ring, followed by ring cleavage to form simpler, more soluble products like β-alanine or β-aminoisobutyrate, which can then be further metabolized. slideshare.net
Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the breakdown of chemical compounds. nih.gov For pyrimidines, this can occur through direct absorption of UV light or indirectly through reactions with photosensitizers present in the environment. nih.gov
Hydrolysis: Depending on the pH and temperature of the surrounding water, the chemical bonds in this compound could be susceptible to hydrolysis, leading to the formation of new compounds.
Future research will likely involve laboratory studies under controlled conditions to identify degradation products and determine degradation rates. This information is vital for assessing the potential environmental persistence and impact of this compound.
Integration of Multimodal Analytical Approaches for Comprehensive Characterization
A thorough understanding of this compound, including its properties, reaction products, and environmental metabolites, requires sophisticated analytical techniques. The trend is moving towards the integration of multiple analytical methods, often referred to as hyphenated techniques, to provide a more complete picture. chromatographytoday.comactascientific.comspringernature.com
Hyphenated Chromatographic Techniques: Combining a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a detection method like mass spectrometry (MS) is a powerful approach. actascientific.comasdlib.org
GC-MS: Ideal for analyzing volatile and thermally stable compounds, GC-MS can separate this compound from complex mixtures and provide its mass spectrum for identification. actascientific.com
LC-MS: This technique is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. nih.govresearchgate.net It is particularly useful for analyzing potential metabolites or degradation products in aqueous samples. nih.gov
Advanced Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules. Advanced NMR techniques can provide detailed information about the connectivity of atoms in this compound and its derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragmentation products, aiding in their unambiguous identification. sapub.org
The integration of these multimodal approaches allows for the separation, identification, structural elucidation, and quantification of this compound and related compounds in various matrices, from reaction mixtures to environmental samples. springernature.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
